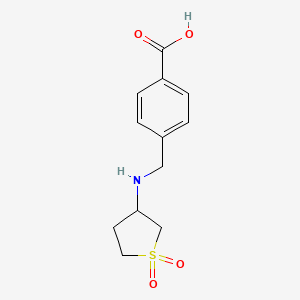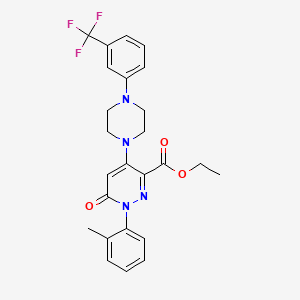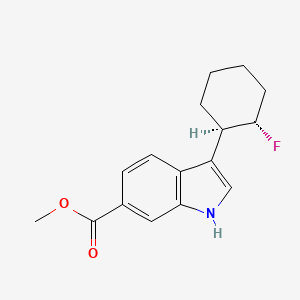
1-(3-Trifluoromethyl-phenyl)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Trifluoromethyl-phenyl)-1H-tetrazole, also known as TFMPT , is an organic compound with the chemical formula C₁₁H₁₃F₃N₂ . It belongs to the phenylpiperazine chemical class and is a substituted piperazine. TFMPT is often used in combination with benzylpiperazine (BZP) and other analogues as an alternative to the illicit drug MDMA (commonly known as “Ecstasy”) .
Chemical Reactions Analysis
TFMPT exhibits affinity for several serotonin receptors, including 5-HT₁A, 5-HT₁B, 5-HT₁D, 5-HT₂A, and 5-HT₂C. It functions as a full agonist at most of these sites, except for the 5-HT₂A receptor, where it acts as a weak partial agonist or antagonist. Additionally, TFMPT binds to the serotonin transporter (SERT) and promotes serotonin release. Unlike related compounds, it has minimal affinity for the 5-HT₃ receptor .
Applications De Recherche Scientifique
Catalysis and Synthesis
1-(3-Trifluoromethyl-phenyl)-1H-tetrazole and its derivatives are utilized in catalysis and synthetic chemistry. For instance, they are involved in the Markovnikov-selective formal hydroamination of styrenyl compounds, a process that facilitates the formation of tetrazolothione moieties in an atom-economical manner (Savolainen, Han & Wu, 2014). They are also employed in the synthesis of multi-heterocyclic anti-bacterial drugs, such as 3-(4-(tetrazol-1-yl)phenyl)-5-phenyl-1H-pyrazoles, using reactions that involve (E)-1-(4-(1H-tetrazol-1-yl)phenyl)-3-arylprop-2-en-1-one (Dhevaraj, Gopalakrishnan & Pazhamalai, 2019).
Coordination Chemistry
In coordination chemistry, attempts to prepare fluorinated 5-aryl-1H-tetrazoles have been successful for certain derivatives, leading to the synthesis of compounds like (3,5-bis(trifluoromethyl)phenyl)tetrazole (BTFTH). From BTFTH, the Cu complex [(BTFT)2Cu(Py)2]n could be obtained and fully characterized, offering insights into the coordination chemistry of such compounds (Gerhards et al., 2015).
Material Science
The chemical's derivatives are crucial in material science, particularly in the development of novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquids based on 5-phenyl-1H-tetrazole. These materials demonstrate high activity in the synthesis of 1-carbamoyl-1-phenylureas, offering advantages such as high yields, short reaction times, green reaction conditions, and the recyclability of the catalyst (Nasrollahzadeh, Issaabadi & Sajadi, 2018).
Catalytic Processes
1-(3-Trifluoromethyl-phenyl)-1H-tetrazole derivatives have been synthesized and used in catalytic processes, such as the Suzuki cross-coupling reactions of aryl halides with aryl boronic acids. This demonstrates the compound's utility in facilitating important chemical transformations (Gupta, Rim & Oh, 2004).
Crystallography and Molecular Docking
The structure of certain tetrazole derivatives, like 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, has been determined through X-ray crystallography. These studies not only elucidate the molecular structure but also involve molecular docking studies to understand the interactions of these molecules with specific enzymes, providing valuable insights into the molecular behavior of these compounds (Al-Hourani et al., 2015).
Chemical Reviews and Synthesis Surveys
Moreover, tetrazole derivatives, including those of 1-(3-Trifluoromethyl-phenyl)-1H-tetrazole, are discussed in chemical reviews and synthesis surveys, underlining their importance in medicinal chemistry and drug design due to their bioisosterism, metabolic stability, and physicochemical properties. These reviews highlight the compound's synthesis methods, applications, and potential for future research (Neochoritis, Zhao & Dömling, 2019).
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4/c9-8(10,11)6-2-1-3-7(4-6)15-5-12-13-14-15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIIWHHDNORXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



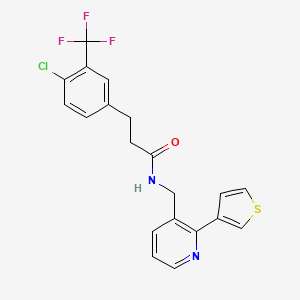
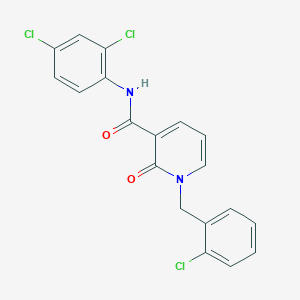
![N-([2,3'-bifuran]-5-ylmethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2613309.png)
![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)
![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)
![4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2613312.png)
![[6-[[4,5-dihydroxy-3-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]-3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxyoxan-2-yl] 10-[6-[[4,5-dihydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2613315.png)
